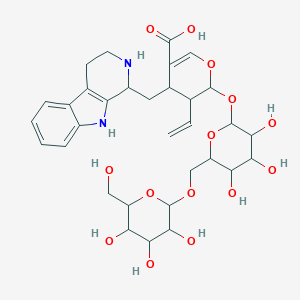![molecular formula C18H15ClSi B233679 (E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid CAS No. 141847-13-4](/img/structure/B233679.png)
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid is a chemical compound with the molecular formula C20H35O4. It is an ester derivative of butanedioic acid (succinic acid) and is characterized by the presence of a dodecenyl group and a 2-methylpropyl group. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester typically involves the esterification of butanedioic acid with dodecenyl alcohol and 2-methylpropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester is carried out in large-scale reactors. The process involves the continuous addition of reactants and catalysts, with the reaction mixture being constantly stirred and heated. The ester is then separated from the reaction mixture using techniques such as distillation or extraction.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the manufacture of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanedioic acid and the corresponding alcohols, which can then participate in various biochemical processes. The dodecenyl group may interact with lipid membranes, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid, bis(2-methylpropyl) ester: Similar structure but with two 2-methylpropyl groups instead of one dodecenyl group.
Butanedioic acid, dodecenyl-, bis(2-methylpropyl) ester: Contains two 2-methylpropyl groups and one dodecenyl group.
Butanedioic acid, dodecenyl-, mono(ethyl) ester: Similar structure but with an ethyl group instead of a 2-methylpropyl group.
Uniqueness
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid is unique due to the presence of both a dodecenyl group and a 2-methylpropyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it suitable for specific industrial and research applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
141847-13-4 |
|---|---|
Formule moléculaire |
C18H15ClSi |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid |
InChI |
InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-18(20(22)23)15-19(21)24-16-17(2)3/h8-9,17-18H,4-7,10-16H2,1-3H3,(H,22,23)/b9-8+ |
Clé InChI |
CTQNIJLFRBJWKZ-CMDGGOBGSA-N |
SMILES isomérique |
CCCCC/C=C/CCCCCC(CC(=O)OCC(C)C)C(=O)O |
SMILES |
CCCCCC=CCCCCCC(CC(=O)OCC(C)C)C(=O)O |
SMILES canonique |
CCCCCC=CCCCCCC(CC(=O)OCC(C)C)C(=O)O |
Synonymes |
A mixture of: isobutyl hydrogen 2-(α-2,4,6-trimethylnon-2-enyl)succinate isobutyl hydrogen 2-(-2,4,6-trimetyhylnon-2-enyl)succinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



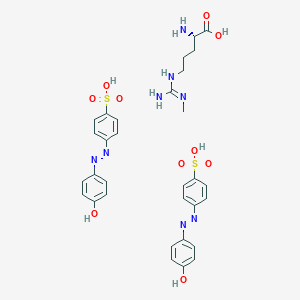
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)
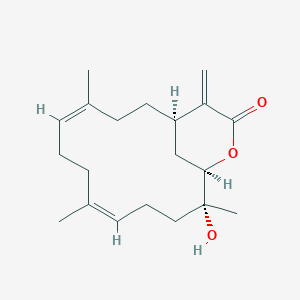
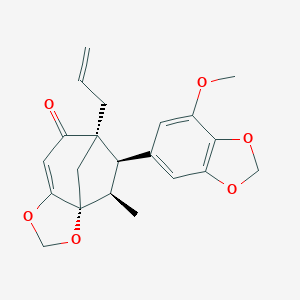

![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
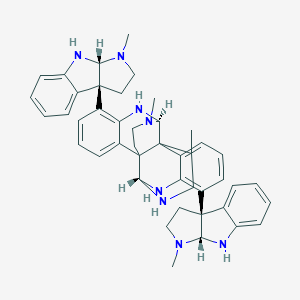
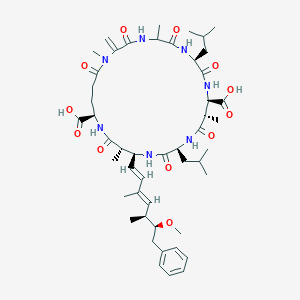

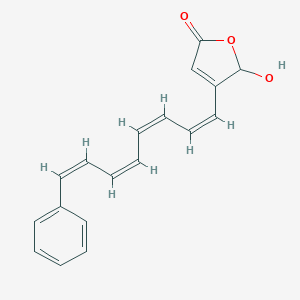
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)

